Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate
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Overview
Description
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is an organic compound with the molecular formula C13H16N2O6. It is a derivative of malonic acid, featuring a nitro-substituted pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate typically involves the alkylation of diethyl malonate with a suitable nitro-pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the nitro-pyridine derivative to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: Reduction of the nitro group can be achieved using reagents such as zinc in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc, tin, or iron in acidic conditions, or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide or other strong bases for enolate formation, followed by alkyl halides for substitution reactions.
Major Products Formed:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various alkylated or arylated derivatives can be formed.
Scientific Research Applications
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The compound’s ability to participate in nucleophilic substitution reactions also allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
- Diethyl 2-(2-nitro-1-phenylethyl)malonate
- Diethyl 2-(4-methoxyphenyl)ethylmalonate
- Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Comparison: Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is unique due to the presence of the nitro-substituted pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to other malonate derivatives, this compound offers a unique combination of structural features that can be exploited in various synthetic and research applications .
Properties
Molecular Formula |
C13H16N2O6 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(5-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-11(16)13(3,12(17)21-5-2)10-7-6-9(8-14-10)15(18)19/h6-8H,4-5H2,1-3H3 |
InChI Key |
GBNRGTYDHJAUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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